molecular formula C8H5BrF5N B1477958 2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline CAS No. 1807077-41-3

2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline

Cat. No.: B1477958
CAS No.: 1807077-41-3
M. Wt: 290.03 g/mol
InChI Key: PPOKIRALWSSNDL-UHFFFAOYSA-N
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Description

2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline typically involves the bromination of 6-(difluoromethyl)-3-(trifluoromethyl)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aniline nitrogen, forming nitroso or nitro derivatives.

    Reduction Reactions: The nitro derivatives can be reduced back to the aniline form using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.

Major Products:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Nitroso or nitro compounds.

    Reduction: Aniline derivatives.

Scientific Research Applications

2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of new drugs targeting specific biological pathways.

    Industry: As a precursor in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes, thereby blocking the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

  • 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline
  • 2-Bromo-6-(difluoromethoxy)-4-(perfluoropropan-2-yl)aniline

Comparison:

    2-Bromo-4-fluoro-6-(trifluoromethyl)aniline: Similar in structure but with a fluorine atom instead of a difluoromethyl group. This difference affects its reactivity and binding properties.

    2-Bromo-6-(difluoromethoxy)-4-(perfluoropropan-2-yl)aniline: Contains a difluoromethoxy group, which alters its electronic properties and reactivity compared to 2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline.

Properties

IUPAC Name

2-bromo-6-(difluoromethyl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5N/c9-5-4(8(12,13)14)2-1-3(6(5)15)7(10)11/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOKIRALWSSNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline
Reactant of Route 2
2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline
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2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline
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2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline
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2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline
Reactant of Route 6
2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline

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